molecular formula C15H19N3O6 B5681344 METHYL 3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-5-NITROBENZOATE

METHYL 3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-5-NITROBENZOATE

Cat. No.: B5681344
M. Wt: 337.33 g/mol
InChI Key: BEFLEIZRMUTULO-UHFFFAOYSA-N
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Description

METHYL 3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-5-NITROBENZOATE is a complex organic compound that features a nitrobenzoate core with a morpholinoethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-5-NITROBENZOATE typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the introduction of the morpholinoethylamino group through a series of coupling reactions. The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-5-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The morpholinoethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino benzoate derivatives.

    Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-5-NITROBENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-5-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The morpholinoethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-NITROBENZOATE
  • METHYL 4-NITROBENZOATE
  • METHYL 3-AMINOBENZOATE

Uniqueness

METHYL 3-{[(2-MORPHOLINOETHYL)AMINO]CARBONYL}-5-NITROBENZOATE is unique due to the presence of both a nitro group and a morpholinoethylamino group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler nitrobenzoate derivatives.

Properties

IUPAC Name

methyl 3-(2-morpholin-4-ylethylcarbamoyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O6/c1-23-15(20)12-8-11(9-13(10-12)18(21)22)14(19)16-2-3-17-4-6-24-7-5-17/h8-10H,2-7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFLEIZRMUTULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NCCN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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